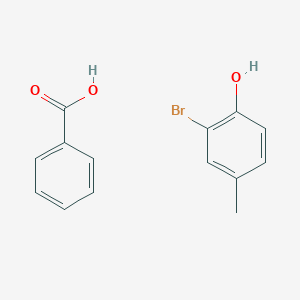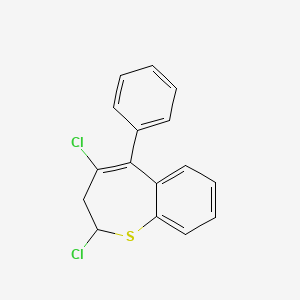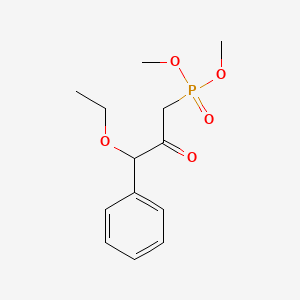
Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial chemistry. It is characterized by the presence of a phosphonate group, which imparts unique reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate typically involves the reaction of ethyl acetoacetate with phenylmagnesium bromide to form the corresponding β-keto ester. This intermediate is then reacted with dimethyl phosphite under basic conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate undergoes a variety of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential use as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
- Dimethyl (2-oxo-3-phenylpropyl)phosphonate
- Dimethyl (2-oxo-3-ethoxypropyl)phosphonate
Uniqueness
Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate is unique due to the presence of both an ethoxy group and a phenyl group, which impart distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
64079-73-8 |
|---|---|
Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-1-ethoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C13H19O5P/c1-4-18-13(11-8-6-5-7-9-11)12(14)10-19(15,16-2)17-3/h5-9,13H,4,10H2,1-3H3 |
InChI Key |
WQWRODOECDPNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


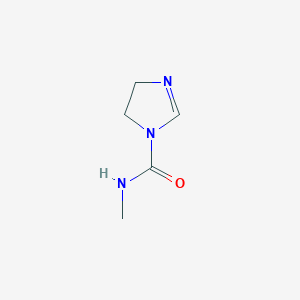
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
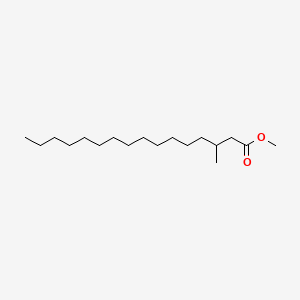
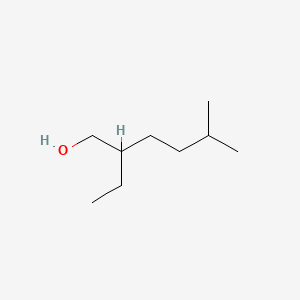
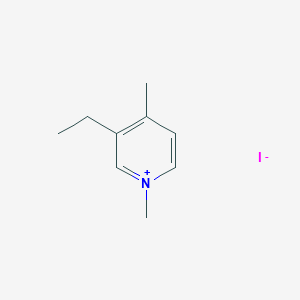
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
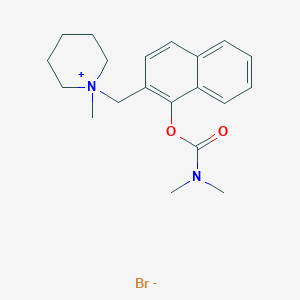
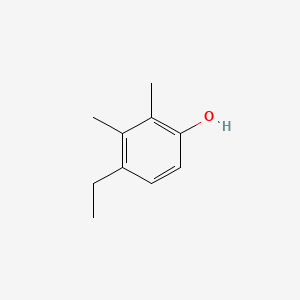

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
